7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510482
InChI: InChI=1S/C9H11N3O/c1-3-7-6(2)9(13)11-8-4-5-10-12(7)8/h4-5H,3H2,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17510482

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C9H11N3O/c1-3-7-6(2)9(13)11-8-4-5-10-12(7)8/h4-5H,3H2,1-2H3,(H,11,13)
Standard InChI Key UEVKIONRGCRUPJ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=O)NC2=CC=NN21)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Nomenclature

The compound 7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features a fused bicyclic core comprising pyrazole and pyrimidine rings. Key substituents include an ethyl group at position 7 and a methyl group at position 6, distinguishing it from related derivatives such as 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. The IUPAC name reflects this substitution pattern, with the pyrimidin-5-one moiety indicating a ketone oxygen at position 5.

Table 1: Comparative Structural Features of Selected Pyrazolo[1,5-a]pyrimidines

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneEthyl (7), Methyl (6)C₁₀H₁₃N₃O191.23
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-oneEthyl (2), Methyl (6,7)C₁₀H₁₃N₃O191.23
2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-olMethyl (3), Hydroxymethyl (6)C₉H₁₄N₄O194.24

The ethyl and methyl groups enhance lipophilicity, potentially influencing membrane permeability and target binding. Computational modeling suggests that these substituents occupy hydrophobic pockets in enzyme active sites, a hypothesis supported by kinase inhibition studies of analogous compounds .

Spectroscopic and Analytical Characterization

While experimental data for this specific compound are unavailable, related pyrazolo[1,5-a]pyrimidines exhibit characteristic spectroscopic signatures:

  • ¹H NMR: Resonances between δ 1.2–1.4 ppm for ethyl groups and δ 2.1–2.3 ppm for methyl substituents .

  • ¹³C NMR: Carbonyl signals near δ 160–170 ppm for the pyrimidinone moiety .

  • FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N vibrations) .

Synthetic Methodologies and Green Chemistry Approaches

Conventional Synthesis Routes

The synthesis of pyrazolo[1,5-a]pyrimidinones typically involves cyclocondensation reactions between aminopyrazoles and alkynes or carbonyl compounds. For example, the reaction of 5-aminopyrazole with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core . Adapting this approach, 7-ethyl-6-methyl derivatives could be synthesized by employing ethyl- and methyl-substituted precursors, though specific protocols remain undocumented in peer-reviewed literature.

Eco-Friendly Synthesis Using Ultrasound Irradiation

A groundbreaking method reported by Das et al. (2024) utilizes ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst . This approach achieves cyclization between aminopyrazoles and alkynes at room temperature, reducing reaction times from hours to minutes. Key advantages include:

  • Yield Optimization: 75–85% yields for analogous compounds .

  • Solvent Sustainability: Replacement of dichloromethane with aqueous ethanol .

  • Energy Efficiency: Ultrasonic waves enhance reaction kinetics without external heating .

Table 2: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

MethodConditionsYield (%)TimeEnvironmental Impact
ConventionalDichloromethane, reflux60–704–6 hoursHigh (toxic solvents)
Ultrasound-assisted Aqueous ethanol, KHSO₄, RT75–8520–30 minsLow

This green methodology could be extrapolated to synthesize 7-ethyl-6-methyl derivatives by selecting appropriate alkynes, such as ethyl propiolate, though experimental validation is required .

Biological Activities and Mechanistic Insights

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit pronounced kinase inhibitory activity. For instance, 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one demonstrates IC₅₀ values <100 nM against ABL1 and FLT3 kinases in preclinical assays. Molecular docking studies suggest that the ethyl group engages in hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidinone moiety forms hydrogen bonds with catalytic lysine residues. Although data for the 7-ethyl-6-methyl analog are lacking, structural similarities imply comparable target affinities.

Pharmacological Applications and Future Directions

Therapeutic Prospects

The compound’s kinase inhibition profile suggests potential in oncology, particularly for tyrosine kinase-driven malignancies like chronic myeloid leukemia (CML). Additionally, anti-inflammatory applications are plausible, as pyrazolo[1,5-a]pyrimidines suppress COX-2 and TNF-α in murine models.

Challenges and Optimization Strategies

  • Solubility Limitations: Introduction of polar groups (e.g., hydroxyls) could improve aqueous solubility.

  • Metabolic Stability: Deuterium substitution at labile positions may reduce hepatic clearance.

  • Selectivity Profiling: High-throughput screening against kinase panels is essential to minimize off-target effects.

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